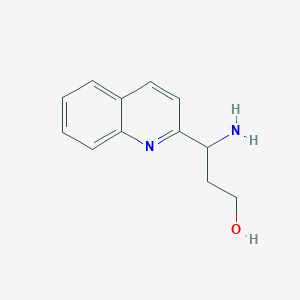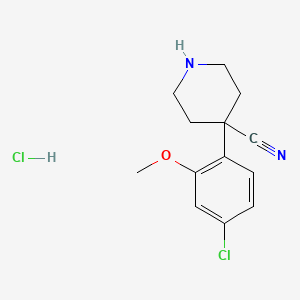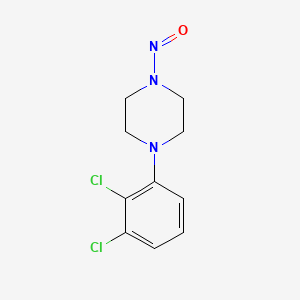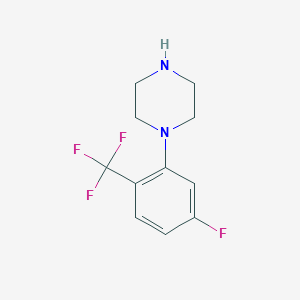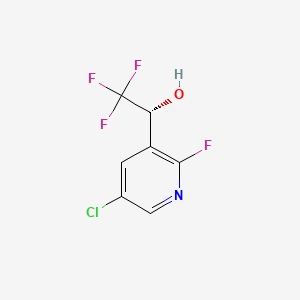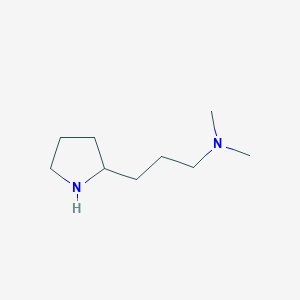
2-(1-methyl-1H-imidazol-5-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, is notable for its potential neurotoxic properties and its role as a histamine metabolite .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-5-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole. This method typically requires the use of a Grignard reagent, such as phenylmagnesium bromide, to facilitate the reaction . Another method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: 2-(1-Methyl-1H-imidazol-5-yl)acetic acid.
Reduction: 2-(1-Methyl-1H-imidazol-5-yl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学研究应用
2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its role as a histamine metabolite and its potential neurotoxic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting neurological pathways.
Industry: It is used in the production of various materials and as a precursor in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)acetaldehyde involves its interaction with molecular targets in the body. As a histamine metabolite, it may influence histamine receptors and pathways, potentially leading to neurotoxic effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in neurotransmission.
相似化合物的比较
Similar Compounds
2-(1-Methyl-1H-imidazol-5-yl)acetic acid: This compound is similar in structure but contains a carboxylic acid group instead of an aldehyde group.
1-Methyl-5-nitro-1H-imidazole-2-methanol: Another related compound with a nitro group and a hydroxymethyl group.
Uniqueness
2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde is unique due to its specific functional groups and its role as a histamine metabolite. Its potential neurotoxic effects and applications in scientific research further distinguish it from other similar compounds.
属性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC 名称 |
2-(3-methylimidazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C6H8N2O/c1-8-5-7-4-6(8)2-3-9/h3-5H,2H2,1H3 |
InChI 键 |
RNTINUZQAGELJR-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC=C1CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


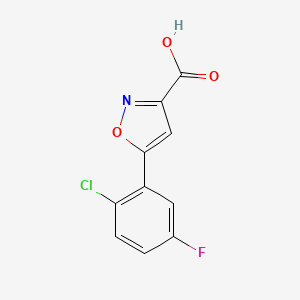


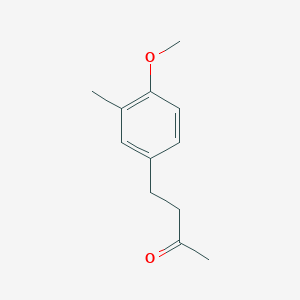
![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)
